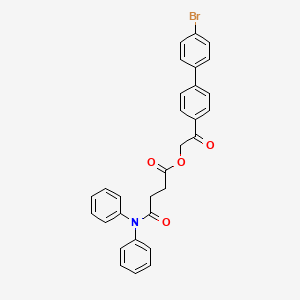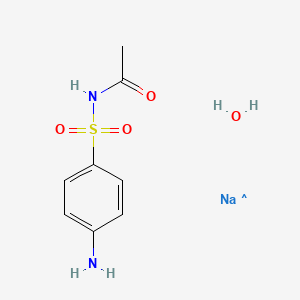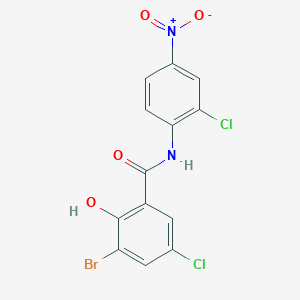
2-(4'-Bromobiphenyl-4-yl)-2-oxoethyl 4-(diphenylamino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE is a complex organic compound that features a biphenyl structure with a bromine substituent and a diphenylcarbamoyl propanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE typically involves multiple steps, starting with the preparation of the biphenyl core. The bromination of biphenyl can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The resulting 4-bromo-1,1’-biphenyl is then subjected to further functionalization to introduce the oxoethyl and diphenylcarbamoyl propanoate groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the biphenyl structure can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The bromine substituent and the diphenylcarbamoyl group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-1,1’-biphenyl
- 4-Bromo-4’-methoxybiphenyl
- 2,2’-Dibromo-4,4’-diiodo-1,1’-biphenyl
Uniqueness
2-{4’-BROMO-[1,1’-BIPHENYL]-4-YL}-2-OXOETHYL 3-(DIPHENYLCARBAMOYL)PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C30H24BrNO4 |
|---|---|
Molekulargewicht |
542.4 g/mol |
IUPAC-Name |
[2-[4-(4-bromophenyl)phenyl]-2-oxoethyl] 4-oxo-4-(N-phenylanilino)butanoate |
InChI |
InChI=1S/C30H24BrNO4/c31-25-17-15-23(16-18-25)22-11-13-24(14-12-22)28(33)21-36-30(35)20-19-29(34)32(26-7-3-1-4-8-26)27-9-5-2-6-10-27/h1-18H,19-21H2 |
InChI-Schlüssel |
XQJNPAYSTUPWOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471539.png)
![propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12471550.png)
![4-[(4-methylphenyl)sulfonyl]-N-(2-phenylethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B12471557.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-fluorophenyl)glycinamide](/img/structure/B12471559.png)
![2-Oxo-2-phenylethyl 4-({4-[(4-chlorophenyl)sulfanyl]phenyl}amino)-4-oxobutanoate](/img/structure/B12471573.png)


![methyl 4-[({[5-(1-{[(2,4-dichlorophenyl)carbonyl]amino}-2-methylpropyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12471594.png)

![2-{4-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]piperazin-1-yl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B12471598.png)

![N-cyclohexyl-2-[(3-methyl-4-nitrophenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12471611.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[2-(piperidin-1-ylcarbonyl)phenyl]glycinamide](/img/structure/B12471612.png)

